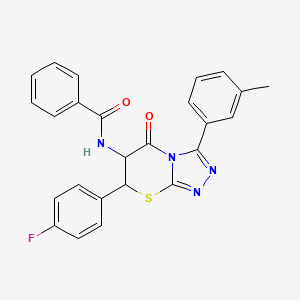
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is a heterocyclic compound that features a thiazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- typically involves the condensation of 3-ethyl-2-thioxo-4-thiazolidinone with 1-ethyl-2-quinolinecarbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- involves its interaction with various molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound’s antioxidant properties can neutralize reactive oxygen species (ROS), reducing oxidative stress.
相似化合物的比较
Similar Compounds
4-Thiazolidinone, 3-ethyl-2-thioxo-: Lacks the quinoline moiety, making it less effective in DNA intercalation.
3-Quinolinecarbaldehyde derivatives: Lack the thiazolidinone core, reducing their ability to inhibit enzymes and proteins.
Other thiazolidinone derivatives: May have different substituents, affecting their pharmacological properties and applications.
Uniqueness
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is unique due to the combination of the thiazolidinone core and the quinoline moiety. This dual functionality enhances its biological activity and broadens its range of applications in various fields.
属性
| 23350-56-3 | |
分子式 |
C18H18N2OS2 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
3-ethyl-5-[2-(1-ethylquinolin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS2/c1-3-19-14(10-9-13-7-5-6-8-15(13)19)11-12-16-17(21)20(4-2)18(22)23-16/h5-12H,3-4H2,1-2H3 |
InChI 键 |
VXTRKKVTLJDOET-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






